molecular formula C14H12FNO3S B2897916 2-((4-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 387854-15-1

2-((4-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2897916
CAS No.: 387854-15-1
M. Wt: 293.31
InChI Key: SFGCVNYIBAZGID-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring two key structural motifs:

  • Ester backbone: Comprising a 3-methylthiophene-2-carboxylate moiety linked via an ester bond to a 2-((4-fluorophenyl)amino)-2-oxoethyl group.

Properties

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-9-6-7-20-13(9)14(18)19-8-12(17)16-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGCVNYIBAZGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FNO3S. It features a fluorinated aromatic ring, an amino group, and a carboxylate ester, which contribute to its pharmacological properties.

PropertyValue
Molecular Weight281.30 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents
Melting PointNot specified

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Fluorinated compounds often show enhanced potency against various cancer cell lines. For instance, studies on fluorinated benzothiazoles indicate they possess antiproliferative effects against sensitive cancer cells through mechanisms involving cytochrome P450 metabolism and DNA adduct formation .
  • Antimicrobial Properties : The presence of the thiophene moiety can enhance antimicrobial activity. Compounds with similar structures have been reported to inhibit bacterial growth effectively.
  • Enzyme Inhibition : Some derivatives may act as enzyme inhibitors, impacting pathways related to cancer proliferation and microbial resistance.

Case Study 1: Antiproliferative Effects

A study examined the effects of fluorinated benzothiazoles on breast and renal cancer cells. The results demonstrated that certain fluorinated derivatives induced significant cell death without exhibiting a biphasic dose-response relationship, suggesting their potential as effective chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Research on related thiophene-based compounds revealed their effectiveness against various bacterial strains. The incorporation of the fluorophenyl group was found to enhance lipophilicity, improving cell membrane penetration and subsequent antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

  • Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Amino Group : Contributes to potential interactions with receptors or enzymes.
  • Thiophene Ring : Imparts unique electronic properties that can affect reactivity and biological interactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule:

Compound Name Structural Features Key Differences Reference
[2-(4-Fluorophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate - 2-(4-Fluorophenyl)-2-oxoethyl ester
- Propenoate linked to furan
Acid moiety: Furan-based propenoate instead of thiophene carboxylate
2-(4-Fluorophenyl)-2-oxoethyl [(phenylacetyl)amino]acetate - 2-(4-Fluorophenyl)-2-oxoethyl ester
- Amide-containing phenylacetyl group
Acid moiety: Phenylacetyl-amino acetate introduces an additional amide bond
Methyl 3-amino-4-methylthiophene-2-carboxylate - Thiophene carboxylate core
- Methyl and amino substituents
Ester group: Methyl ester instead of fluorophenylamino-oxoethyl ester
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate - Thiophene carboxylate
- Bromo, cyano, and sulfanyl substituents
Substituents: Bromo/cyano vs. methyl; sulfanyl-ethyl ester vs. fluorophenylamino-oxoethyl

Physicochemical Properties

Property Target Compound (Estimated) [2-(4-Fluorophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate Methyl 3-amino-4-methylthiophene-2-carboxylate
Molecular Formula C15H14FNO4S C15H11FO4 C7H9NO2S
Molecular Weight ~323 g/mol 274.24 g/mol 171.22 g/mol
Solubility Moderate in DMSO/THF* Higher polarity due to furan moiety Low (hydrophobic methyl/amino groups)
LogP ~2.5 (predicted) ~2.1 ~1.8

*Predicted based on structural analogs.

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